Chrysomycin B
Overview
Description
Albacarcin M is a polycyclic antitumor antibiotic compound produced by the fermentation of the bacterium Streptomyces albaduncas. It has shown significant antibacterial activity and the ability to inhibit the growth of mammalian tumors, such as P388 leukemia in mice .
Mechanism of Action
Target of Action
Chrysomycin B, also known as Albacarcin M, primarily targets Mycobacterium tuberculosis . It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . The compound also exhibits potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Mode of Action
This compound exerts its antimicrobial activity by interacting with DNA at specific sequences and inhibiting the topoisomerase . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting this enzyme, this compound interferes with the normal cell cycle, leading to the death of the bacteria .
Biochemical Pathways
This compound affects the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors . It directly binds to GlmU and DapD, which are involved in these pathways, and inhibits the acetyltransferase activities by competition with their mutual substrate acetyl-CoA . This disruption of critical cellular processes leads to the bactericidal effect of this compound .
Pharmacokinetics
A study on chrysomycin a, a closely related compound, showed that the formulation of chrysomycin a into a self-micelle solid dispersion improved its solubility and enhanced its oral bioavailability . Similar strategies might be applicable to this compound to improve its bioavailability.
Result of Action
The primary result of this compound’s action is the death of the targeted bacteria. It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . It also shows potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound was isolated from an actinomycete found in a coastal area in Kerala , suggesting that the production of this compound might be influenced by the marine environment.
Biochemical Analysis
Biochemical Properties
Chrysomycin B plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit the catalytic activity of human topoisomerase II . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of transplantable tumors in mice . It also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Albacarcin M is synthesized through the fermentation of Streptomyces albaduncas strain C-38291 (ATCC 39151) . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions to produce the desired compound. The compound is then isolated and purified from the fermentation broth.
Chemical Reactions Analysis
Albacarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Albacarcin M has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polycyclic antibiotics. In biology and medicine, it is investigated for its antitumor and antibacterial properties. Albacarcin M has shown potential in inhibiting the growth of various cancer cells and bacteria, making it a promising candidate for developing new therapeutic agents .
Comparison with Similar Compounds
Albacarcin M is structurally similar to other polycyclic antibiotics such as gilvocarcin V and chrysomycin B. These compounds share a common aglycone moiety and exhibit similar biological activities. Albacarcin M is unique in its specific molecular structure and the particular strain of Streptomyces used for its production .
Similar Compounds::- Gilvocarcin V
- This compound
- Ravidomycin Ia
- Virenomycin
Properties
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83852-56-6, 92934-54-8 | |
Record name | Chrysomycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albacarcin M | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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